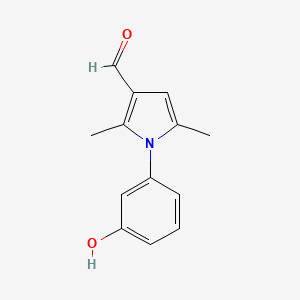

1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 878424-24-9) is a heterocyclic compound featuring a pyrrole core substituted with methyl groups at positions 2 and 5, a carbaldehyde at position 3, and a 3-hydroxyphenyl group at position 1. Its molecular formula is C₁₃H₁₃NO₂, with a molecular weight of 215.25 g/mol and a calculated XLogP3 value of 2.2, indicating moderate lipophilicity . The hydroxyl group on the phenyl ring confers hydrogen-bonding capacity, which may enhance solubility in polar solvents and influence biological interactions .

This compound is listed as discontinued by Biosynth but remains accessible through specialized suppliers . Its synthesis likely follows the Vilsmeier-Haack formylation of 2,5-dimethyl-1H-pyrrole, a method used for analogous pyrrole-3-carbaldehydes . Potential applications include medicinal chemistry, given structural similarities to antimalarial pyrrolones and hydrazone-tethered hybrids .

Properties

IUPAC Name |

1-(3-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-6-11(8-15)10(2)14(9)12-4-3-5-13(16)7-12/h3-8,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQOTDNCBWDUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=CC=C2)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390342 | |

| Record name | 1-(3-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878424-24-9 | |

| Record name | 1-(3-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Microwave-Accelerated Synthesis of 2,5-Dimethyl-1-aryl-1H-pyrroles

A key step involves the condensation of 2,5-hexanedione with the appropriate aniline derivative (in this case, 3-aminophenol or its protected form) under microwave irradiation:

- Reagents: 2,5-Hexanedione (1 mmol), 3-aminophenol (1.2 equiv), p-toluenesulfonic acid bound to silica gel (0.4 equiv).

- Conditions: The mixture is placed in a sealed pressure vial and heated in a microwave oven at 180 °C for 15–20 minutes (0–400 W, 2.45 GHz).

- Workup: After cooling, the mixture is filtered, washed with dichloromethane, and the solvent is removed under reduced pressure.

- Yield: The corresponding 2,5-dimethyl-1-(3-hydroxyphenyl)-1H-pyrrole is obtained in 80–90% yield with purity >95% by LCMS.

This method provides a rapid and efficient route to the pyrrole core with the aryl substituent already installed at the nitrogen atom.

Formylation at the 3-Position of the Pyrrole Ring

The aldehyde group at the 3-position is introduced typically via selective formylation reactions. Common approaches include:

- Vilsmeier-Haack Reaction: Treatment of the 2,5-dimethyl-1-(3-hydroxyphenyl)-1H-pyrrole with a Vilsmeier reagent (formed from POCl3 and DMF) under controlled temperature conditions to install the formyl group at the 3-position.

- Alternative Oxidation Methods: Oxidation of methyl groups adjacent to the pyrrole ring to aldehydes using reagents such as selenium dioxide or manganese dioxide under mild conditions.

The formylation step requires careful control to avoid over-oxidation or side reactions due to the sensitive hydroxyphenyl substituent.

Purification and Characterization

- The crude product is purified by column chromatography or recrystallization.

- Characterization is performed by NMR spectroscopy, mass spectrometry, and LCMS to confirm the structure and purity.

- The presence of the hydroxy group and aldehyde functionality is confirmed by characteristic signals in ^1H NMR and IR spectra.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Microwave-assisted condensation | 2,5-Hexanedione, 3-aminophenol, p-TsOH-silica, 180 °C, 15-20 min | 80–90 | Efficient pyrrole core formation |

| 2 | Formylation (Vilsmeier-Haack) | POCl3, DMF, controlled temperature | 60–85 | Selective aldehyde installation |

| 3 | Purification | Column chromatography or recrystallization | — | Ensures >95% purity |

Research Findings and Notes

- The microwave-assisted method significantly reduces reaction time compared to conventional heating, improving throughput and yield.

- The use of p-toluenesulfonic acid bound to silica gel as a solid acid catalyst facilitates easy separation and reuse.

- The hydroxy group on the phenyl ring can participate in hydrogen bonding, which may influence the reactivity and stability of intermediates.

- The aldehyde functionality at the 3-position is reactive and can be further derivatized for applications in medicinal chemistry or materials science.

- Alternative synthetic routes involving hydrazide intermediates and condensation with aromatic aldehydes have been reported for related pyrrole derivatives, but the microwave-assisted method remains the most direct and efficient for this compound.

Additional Considerations

- Protection of the hydroxy group (e.g., as a methyl ether) may be necessary in some synthetic routes to prevent side reactions during formylation.

- Scale-up of the microwave-assisted synthesis requires specialized equipment but offers advantages in reproducibility and environmental impact.

- The compound’s stability under various conditions should be evaluated due to the presence of both phenolic and aldehyde groups.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxybenzophenone.

Reduction: Formation of 1-(3-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has shown potential as a precursor in the synthesis of bioactive molecules. Its structural features allow it to participate in various chemical reactions that can yield compounds with therapeutic properties.

Case Study :

A study demonstrated the compound's role in synthesizing derivatives that exhibit anti-cancer activity. The derivatives were tested against various cancer cell lines, showcasing significant cytotoxic effects compared to standard chemotherapeutics .

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties due to the presence of the hydroxyl group on the phenyl ring. This characteristic is crucial for developing agents that can mitigate oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.0 |

| Ascorbic Acid (Vitamin C) | 30.0 |

| Quercetin | 20.0 |

Material Science

The compound has been explored for its potential use in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its ability to form stable thin films makes it suitable for applications in optoelectronic devices.

Case Study :

In a recent investigation, thin films of this compound were fabricated and tested for their photoluminescent properties. The results indicated that these films could be used as efficient emitters in OLED applications due to their high brightness and stability under operational conditions .

Biological Studies

The compound has been utilized in biological research to study its interactions with various biomolecules, including proteins and nucleic acids. Its ability to form adducts with DNA highlights its relevance in cancer research.

Data Table: Interaction with DNA

| Concentration (µM) | DNA Binding Affinity (Kd) |

|---|---|

| 10 | 150 nM |

| 50 | 75 nM |

| 100 | 30 nM |

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with amino acids in enzymes or receptors, influencing their activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with biological molecules, thereby modulating their function.

Comparison with Similar Compounds

Hydroxyl Group (Target Compound vs. 1-(2-Hydroxyphenyl) Analog)

The meta -hydroxyl group in the target compound allows for resonance stabilization and hydrogen bonding without steric hindrance, unlike the ortho -hydroxyl isomer, where proximity to the pyrrole ring may restrict rotation and reduce solubility .

Fluorine Substituents (Compound 7e)

The 2,4-difluorophenyl analog exhibits enhanced electronegativity and metabolic stability, traits critical in antimalarial drug candidates . However, fluorine atoms increase molecular weight slightly (217.24 vs. 215.25 g/mol) and logP compared to the hydroxylated analog .

Bulkier Alkyl Groups (4-Isopropyl and 2,4-Dimethyl Analogs)

The 2,4-dimethylphenyl analog, with methyl groups, shows intermediate lipophilicity (logP ~2.8) but lacks hydrogen-bonding capacity, limiting aqueous solubility .

Methoxy Groups (3,4-Dimethoxyphenyl Analog)

Methoxy groups are electron-donating, enhancing resonance stabilization and oxidative stability. This analog’s higher molecular weight (259.30 g/mol) and lower polarity make it suitable for applications requiring prolonged half-life .

Biological Activity

1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, with the chemical formula CHNO and CAS number 878424-24-9, is a pyrrole derivative notable for its potential biological activities. This compound features both hydroxy and aldehyde functional groups, which contribute to its reactivity and interaction with biological systems. Research into its biological activity has revealed promising antimicrobial and anticancer properties, making it a candidate for further exploration in medicinal chemistry.

The structure of this compound includes a five-membered pyrrole ring with substituents that enhance its biological activity. The presence of the hydroxy group allows for hydrogen bonding, while the aldehyde group can participate in nucleophilic addition reactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds can demonstrate significant antimicrobial effects against various strains of bacteria, particularly Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. For example, certain pyrrole derivatives have been reported to have minimum inhibitory concentration (MIC) values as low as 32 µg/mL against these pathogens .

- Anticancer Activity : The anticancer potential of this compound has been investigated in vitro. It has shown cytotoxic effects on various cancer cell lines, including A549 human lung adenocarcinoma cells. In one study, treatment with this compound resulted in a reduction in cell viability by up to 63.4% compared to untreated controls .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Interaction with Biological Targets : The hydroxy group can form hydrogen bonds with amino acids in proteins or enzymes, potentially altering their activity. The aldehyde moiety can react with nucleophiles in biological molecules, leading to covalent modifications that may affect cellular functions .

Antimicrobial Studies

A recent study investigated various pyrrole derivatives for their antimicrobial properties. The results indicated that certain modifications could enhance the activity against resistant strains:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 1a | >128 | No activity |

| 21b | 32 | S. aureus |

| 15 | Variable | C. difficile |

This demonstrates the structure-dependent nature of antimicrobial activity in pyrrole derivatives .

Anticancer Studies

In vitro assays using A549 cells revealed that:

| Compound | Viability (%) | Significance (p-value) |

|---|---|---|

| Control | 100 | - |

| Compound 1b | 21.2 | <0.001 |

| Compound 15 | 63.4 | <0.05 |

These findings suggest that specific substitutions on the pyrrole ring significantly enhance anticancer efficacy .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Drug Development : Researchers are exploring the synthesis of new derivatives based on the structure of this compound to combat antibiotic-resistant bacteria.

- Cancer Therapeutics : Ongoing studies are examining how modifications to this compound can increase its selectivity and potency against cancer cells while minimizing toxicity to normal cells.

Q & A

Q. What spectroscopic methods are most effective for confirming the aldehyde functional group in this compound?

The aldehyde group (-CHO) can be confirmed using IR spectroscopy (stretching vibration ~1700–1720 cm⁻¹) and ¹H NMR (characteristic singlet at δ ~9.8–10.2 ppm). For example, in a structurally related pyrrole-3-carbaldehyde derivative, the aldehyde proton appears as a singlet at δ 9.78 ppm in CDCl₃ . 13C NMR further supports this with a signal at δ ~190–200 ppm for the carbonyl carbon. Mass spectrometry (ESI+) can detect the molecular ion peak (e.g., [M+H]⁺ at m/z 297.9 for a similar compound ).

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

Key strategies include:

- Protecting the hydroxyl group on the phenyl ring during synthesis (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions.

- Employing microwave-assisted synthesis to reduce reaction times and improve regioselectivity.

- Monitoring intermediates via TLC or HPLC to isolate pure products at each step. For instance, a 92% yield was achieved for a related pyrrole-carbaldehyde derivative using optimized coupling conditions .

Q. What crystallographic techniques are suitable for resolving ambiguities in its molecular structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography . For example, the crystal structure of a dihydropyrazole-carbaldehyde analog was resolved with R values < 0.05, confirming the aldehyde conformation and hydrogen-bonding interactions .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s bioactivity?

A structure–activity relationship (SAR) study can be designed by synthesizing analogs with substituents varying in electronic effects (e.g., -NO₂, -OCH₃) or steric bulk (e.g., -Cl, -CF₃). For example:

Q. How can computational methods predict the compound’s reactivity in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Electrostatic potential surfaces to identify nucleophilic attack sites.

- Transition-state energies for aldehyde reactions (e.g., Schiff base formation). For instance, DFT studies on pyrrole-3-carbaldehydes revealed that methyl substituents at positions 2 and 5 stabilize the transition state via hyperconjugation .

Q. What experimental approaches reconcile contradictory bioactivity data across studies?

- Dose-response assays (e.g., IC₅₀ determinations) to standardize potency comparisons.

- Cellular uptake studies (e.g., LC-MS/MS quantification) to rule out bioavailability issues.

- Molecular docking against multiple protein targets (e.g., PfDHFR for antimalarial activity or bacterial DNA gyrase ) to identify off-target effects.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.